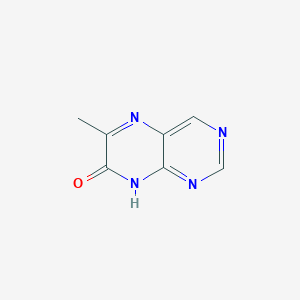
6-methyl-8H-pteridin-7-one
Vue d'ensemble
Description
6-Methyl-8H-pteridin-7-one is a heterocyclic compound with the molecular formula C7H6N4O It belongs to the pteridine family, which is characterized by a bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8H-pteridin-7-one typically involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. . The reaction conditions generally include heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the pteridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8H-pteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of reduced pteridines.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted pteridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and modified pteridines, which can have different biological and chemical properties.
Applications De Recherche Scientifique
6-Methyl-8H-pteridin-7-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinases (CDK4/6)
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-methyl-8H-pteridin-7-one involves the inhibition of specific kinases. For example, it inhibits FLT3 by suppressing its phosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in AML cells . Similarly, it inhibits CDK4/6, which plays a crucial role in cell cycle regulation, thereby inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridin-7(8H)-one: A closely related compound with similar biological activities.
2,4-Diaminopteridine: Another pteridine derivative with potential therapeutic applications.
6,7-Dimethylpteridine: A derivative with distinct chemical properties and applications.
Uniqueness
6-Methyl-8H-pteridin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit kinases like FLT3 and CDK4/6 makes it a valuable compound in cancer research and drug development .
Propriétés
IUPAC Name |
6-methyl-8H-pteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXWMJKXGKDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=CN=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















